molecular formula C14H20N2O3S B5201789 N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide

Cat. No. B5201789
M. Wt: 296.39 g/mol
InChI Key: MQKIHPRWAQHPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It has been extensively studied for its ability to inhibit the uptake of nucleosides in cells, and has been used in various scientific research applications.

Mechanism of Action

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide inhibits the uptake of nucleosides in cells by binding to the nucleoside transporter proteins and preventing their transport across the cell membrane. This leads to a decrease in the intracellular concentration of nucleosides, which can affect various cellular processes that rely on nucleoside metabolism.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide has been shown to affect various biochemical and physiological processes in cells. It can inhibit DNA synthesis, cell proliferation, and other cellular processes that rely on nucleoside metabolism. N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide has also been shown to affect the pharmacokinetics of nucleoside analogs, which can affect their efficacy as antiviral and anticancer agents.

Advantages and Limitations for Lab Experiments

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of nucleoside transporters, which allows for precise control over the concentration of nucleosides in cells. N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide can also affect other cellular processes that rely on nucleoside metabolism, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide. One area of interest is the development of more potent and specific inhibitors of nucleoside transporters. This could lead to the development of new antiviral and anticancer agents that are more effective and less toxic than current treatments. Another area of interest is the study of the physiological and pathological roles of nucleoside transporters in various tissues and organs. This could lead to a better understanding of the mechanisms underlying various diseases and the development of new treatments. Finally, the development of new methods for the delivery of nucleoside analogs could also be an area of future research, as this could improve the efficacy and specificity of these agents.

Synthesis Methods

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with tert-butylthiol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield the final product.

Scientific Research Applications

N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide has been extensively used in scientific research to study the role of nucleoside transporters in various physiological processes. It has been shown to inhibit the uptake of nucleosides in cells, which can affect DNA synthesis, cell proliferation, and other cellular processes. N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide has also been used to study the pharmacokinetics of nucleoside analogs, which are commonly used as antiviral and anticancer agents.

properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-11(6-5-7-12(10)16(18)19)13(17)15-8-9-20-14(2,3)4/h5-7H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIHPRWAQHPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(tert-butylsulfanyl)ethyl]-2-methyl-3-nitrobenzamide

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